BenchChemオンラインストアへようこそ!

4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline

Heparanase inhibition Benzimidazole dimer Cancer metastasis

4-(5,6-Dimethyl-1H-benzimidazol-2-yl)aniline (CAS 109929-42-2), also named 2-(4-aminophenyl)-5,6-dimethylbenzimidazole, is a heterocyclic aromatic compound with the molecular formula C15H15N3 and a molecular weight of 237.30 g/mol. It consists of a 5,6-dimethyl-substituted benzimidazole core linked at the C2 position to a para-aminophenyl ring.

Molecular Formula C15H15N3
Molecular Weight 237.306
CAS No. 109929-42-2
Cat. No. B2495206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline
CAS109929-42-2
Molecular FormulaC15H15N3
Molecular Weight237.306
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)N
InChIInChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3,(H,17,18)
InChIKeyVFCIVOLORKWIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5,6-Dimethyl-1H-benzimidazol-2-yl)aniline (CAS 109929-42-2): Procurement-Relevant Chemical Identity and Scaffold Context


4-(5,6-Dimethyl-1H-benzimidazol-2-yl)aniline (CAS 109929-42-2), also named 2-(4-aminophenyl)-5,6-dimethylbenzimidazole, is a heterocyclic aromatic compound with the molecular formula C15H15N3 and a molecular weight of 237.30 g/mol . It consists of a 5,6-dimethyl-substituted benzimidazole core linked at the C2 position to a para-aminophenyl ring. The 5,6-dimethyl substitution is structurally significant because the 5,6-dimethylbenzimidazole moiety is the naturally occurring axial ligand for cobalt in vitamin B12, making this scaffold well-precedented in biological systems [1]. The compound is primarily utilized as a synthetic building block for generating more complex heterocyclic libraries, particularly in medicinal chemistry programs targeting enzyme inhibition and receptor modulation .

Why 4-(5,6-Dimethyl-1H-benzimidazol-2-yl)aniline (CAS 109929-42-2) Cannot Be Interchanged with Non-Methylated or Ortho-Substituted Analogs


In procurement for medicinal chemistry or chemical biology applications, substituting 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline with the non-methylated analog 4-(1H-benzimidazol-2-yl)aniline (CAS 2963-77-1) or the ortho isomer 2-(2-aminophenyl)-5,6-dimethylbenzimidazole introduces quantifiable differences in lipophilicity, metabolic stability, and target engagement that can alter lead optimization trajectories. The 5,6-dimethyl groups increase the computed XLogP by approximately 1.0–1.5 log units relative to the unsubstituted benzimidazole core, directly affecting membrane permeability and CYP450 binding [1]. In a published heparanase inhibitor series, the dimeric derivative incorporating the 5,6-dimethyl-substituted building block (compound 7d) and the non-methylated counterpart (7a) both displayed potent inhibitory activity (IC50 0.075–0.27 μM), yet only the non-methylated derivative 7a was profiled in an in vivo B16 metastasis model—highlighting that substitution pattern determines downstream development decisions, not merely primary potency [2]. The para-aniline orientation provides a synthetic handle for urea, amide, or sulfonamide coupling that is geometrically distinct from the ortho isomer, making these building blocks non-fungible in library synthesis.

Quantitative Differentiation Evidence for 4-(5,6-Dimethyl-1H-benzimidazol-2-yl)aniline (109929-42-2) Versus Closest Analogs


Heparanase Inhibitory Activity of the 5,6-Dimethyl-Substituted Dimeric Derivative (7d) Versus the Non-Methylated Analog (7a)

In a direct head-to-head comparison within the same study, the symmetric urea dimer 1,3-bis-[4-(5,6-dimethyl-1H-benzoimidazol-2-yl)-phenyl]-urea (7d), which is synthesized from two molecules of the target compound 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline, exhibited heparanase inhibitory activity with an IC50 range of 0.075–0.27 μM [1]. The non-methylated analog 1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea (7a) fell within the same IC50 range, but critically, only 7a was evaluated in a B16 metastasis in vivo model [1]. This demonstrates that while both building blocks yield potent heparanase inhibitors, the 5,6-dimethyl substitution does not simply replicate the non-methylated scaffold's pharmacological profile—the dimethylated derivative 7d was not carried into in vivo efficacy testing, indicating divergent developability properties.

Heparanase inhibition Benzimidazole dimer Cancer metastasis

Impact of 5,6-Dimethyl Substitution on CYP-Mediated Aryl Hydrocarbon Hydroxylase (AHH) Inhibition

A systematic study of benzimidazole derivatives on aryl hydrocarbon hydroxylase (AHH) activity in rat hepatic microsomes reported that two 5,6-dimethylbenzimidazoles (5,6-dimethylbenzimidazole and 5,6-dimethyl-2-ethylbenzimidazole) exhibited slight inhibitory activity, with an I50 of 2.6 × 10⁻⁴ M (260 μM) toward 3-methylcholanthrene (3-MC)-induced AHH and an I50 of 8.4 × 10⁻⁵ M (84 μM) toward phenobarbitone (PB)-induced AHH [1]. The study also found that naphtho[2,3:4',5']imidazole was only threefold less active toward 3-MC-induced AHH than toward PB-induced AHH, indicating that the 5,6-dimethyl substitution pattern on benzimidazole produces a distinct CYP isoform inhibition profile compared to larger polycyclic benzimidazoles [1]. These data provide class-level evidence that the 5,6-dimethyl groups on the benzimidazole core modulate CYP interaction and, by extension, metabolic stability.

CYP inhibition Drug metabolism 5,6-Dimethylbenzimidazole

Lipophilicity Advantage of 5,6-Dimethyl Substitution Versus Unsubstituted Benzimidazole Scaffold

The 5,6-dimethyl substitution on the benzimidazole core substantially increases lipophilicity. The computed XLogP for 5,6-dimethylbenzimidazole is approximately 2.40 [1], whereas the unsubstituted benzimidazole has an XLogP of approximately 1.10–1.35 [2]. This represents an increase of approximately 1.0–1.3 log units attributable solely to the two methyl groups. For 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline, the presence of the para-aminophenyl group further contributes to the overall physicochemical profile. While experimentally measured logP or logD values for the target compound itself were not identified in the primary literature, the scaffold-level logP difference provides a class-level inference that the 5,6-dimethyl analog will exhibit moderately enhanced membrane permeability relative to its non-methylated counterpart, 4-(1H-benzimidazol-2-yl)aniline.

Lipophilicity Drug-likeness Membrane permeability

Glycogen Phosphorylase Inhibition: Scaffold-Level Activity of (Benzimidazol-2-yl)-aniline Derivatives

A series of (benzimidazol-2-yl)-aniline derivatives, structurally related to the target compound, was evaluated as glycogen phosphorylase (GP) inhibitors. The core scaffold, 4-(1H-benzimidazol-2-yl)aniline, and its derivatives displayed modest GP inhibitory activity with IC50 values in the 400–600 μM range [1]. Arylsulfonyl derivatives of this scaffold were more potent, with the phenylsulfonyl analog (compound 7) exhibiting an IC50 of 324 μM and the o-nitrophenylsulfonyl analog (compound 9) an IC50 of 357 μM, both outperforming the p-tolyl analog (compound 8) [1]. This study establishes the (benzimidazol-2-yl)-aniline scaffold—and by structural proximity, the 5,6-dimethyl-substituted target compound—as a validated starting point for GP inhibitor development. However, the specific 5,6-dimethyl derivative was not directly tested in this study; therefore, this evidence is class-level only.

Glycogen phosphorylase Antidiabetic Benzimidazole-aniline scaffold

Anti-Staphylococcal Activity of 2-Anilinobenzimidazoles: Class Potency and Scaffold Selectivity

A series of 2-anilinobenzimidazole derivatives—which share the core 2-(aminophenyl)benzimidazole framework with the target compound—was evaluated for anti-staphylococcal activity using standard in vitro MIC assays. These compounds exhibited very potent activity, with the most active derivative achieving an MIC value of 0.095 μg/mL [1]. Notably, 2-anilinobenzothiazole and benzoxazole analogs showed no inhibitory activity, demonstrating that the benzimidazole core is essential for anti-staphylococcal potency within this chemotype [1]. The target compound, 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline, was not specifically reported in this series, but its structural features (benzimidazole core with a para-aniline substituent) place it well within the active chemotype. The 5,6-dimethyl groups may further modulate activity via lipophilic effects, as QSAR analysis in this study established a relationship between anti-staphylococcal activity and chromatographic lipophilicity (log kw) [1].

Anti-staphylococcal 2-Anilinobenzimidazole MIC

Microwave-Assisted Synthesis Efficiency for 5,6-Dimethylbenzimidazole-Containing Heterocycles

The target compound has been utilized as a substrate in microwave-assisted synthesis of benzimidazoles containing a 1,2,4-triazol-3-one nucleus, as reported by Menteşe and Kahveci (2016) . Microwave irradiation of mixtures containing 5-(alkyl/phenyl)-4-(4-carboxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones and 1,2-diaminobenzene derivatives—a reaction class that can employ 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline as the benzimidazole precursor—enabled efficient synthesis of hybrid heterocycles. While specific reaction yields for the target compound were not extractable from the abstract, the broader literature on microwave-assisted benzimidazole synthesis consistently demonstrates 2- to 10-fold reductions in reaction time and often improved yields compared to conventional thermal methods [1]. The 5,6-dimethyl substitution may influence reaction kinetics through electronic effects on the aromatic ring.

Microwave synthesis Benzimidazole building block 1,2,4-Triazole

Procurement-Driven Application Scenarios for 4-(5,6-Dimethyl-1H-benzimidazol-2-yl)aniline (CAS 109929-42-2)


Synthesis of Heparanase Inhibitor Libraries via Urea or Amide Coupling

As demonstrated by the bis-urea derivative 7d (IC50 0.075–0.27 μM against heparanase), the para-aniline moiety of the target compound serves as an effective nucleophilic handle for constructing symmetric or asymmetric urea/amide-linked dimers [1]. Researchers developing anti-metastatic agents can procure this building block to generate focused libraries that explore the effect of the 5,6-dimethyl substitution on pharmacokinetics and in vivo efficacy, building on the validated heparanase inhibitory scaffold.

Lead Optimization for CYP-Metabolized Drug Candidates Requiring Modulated Metabolic Stability

The class-level CYP inhibition data for 5,6-dimethylbenzimidazoles (AHH I50 = 84–260 μM depending on CYP induction status) provide a starting point for designing analogs with tuned metabolic stability [1]. Medicinal chemistry teams can use this compound as a core scaffold and systematically vary the aniline-derived substituents to achieve the desired balance between target potency and CYP-mediated clearance, using the existing rat microsome data as a reference benchmark.

Exploration of 5,6-Dimethyl Lipophilicity Effects in Kinase or GPCR Targeted Libraries

The approximately 1.0–1.3 log unit increase in computed lipophilicity conferred by the 5,6-dimethyl groups, relative to unsubstituted benzimidazole, makes this building block a useful tool for probing lipophilic efficiency (LipE) relationships in lead series [1]. Procurement is warranted for programs where increasing membrane permeability is a design goal, with the understanding that the corresponding non-methylated analog (CAS 2963-77-1) should be procured in parallel to enable direct LipE comparisons within the same assay panel.

Development of Anti-Staphylococcal Agents Based on the 2-Anilinobenzimidazole Pharmacophore

The potent anti-staphylococcal activity of 2-anilinobenzimidazoles (MIC as low as 0.095 μg/mL) establishes this chemotype as a validated starting point for antibacterial drug discovery [1]. The target compound, bearing both the essential benzimidazole core and the aniline substituent with additional 5,6-dimethyl groups, is a logical candidate for MIC screening and subsequent SAR expansion against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.

Quote Request

Request a Quote for 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.